molecular formula C10H20N2 B1428084 N-[(piperidin-4-yl)methyl]cyclobutanamine CAS No. 1249193-85-8

N-[(piperidin-4-yl)methyl]cyclobutanamine

Cat. No.: B1428084
CAS No.: 1249193-85-8
M. Wt: 168.28 g/mol
InChI Key: VDQCFVFTXKLECG-UHFFFAOYSA-N
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Description

N-[(piperidin-4-yl)methyl]cyclobutanamine: is an organic compound featuring a cyclobutane ring attached to a piperidine moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reductive Amination: : One common method for synthesizing N-[(piperidin-4-yl)methyl]cyclobutanamine involves the reductive amination of cyclobutanone with piperidine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

      Reaction Conditions: The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

  • Nucleophilic Substitution: : Another approach involves the nucleophilic substitution of a halogenated cyclobutane derivative with piperidine. For example, cyclobutyl bromide can react with piperidine in the presence of a base such as potassium carbonate.

      Reaction Conditions: This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The choice of solvent, catalyst, and reducing agent can be optimized for cost-effectiveness and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-[(piperidin-4-yl)methyl]cyclobutanamine can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

      Major Products: Oxidation can lead to the formation of N-[(piperidin-4-yl)methyl]cyclobutanone or other oxidized derivatives.

  • Reduction: : The compound can be reduced, especially at the cyclobutane ring, using reducing agents like lithium aluminum hydride.

      Major Products: Reduction typically yields more saturated derivatives, such as N-[(piperidin-4-yl)methyl]cyclobutanol.

  • Substitution: : this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

      Common Reagents: Halogenated reagents like bromoalkanes or chloroalkanes are often used.

Scientific Research Applications

Chemistry

In chemistry, N-[(piperidin-4-yl)methyl]cyclobutanamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying ring strain and conformational dynamics.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its piperidine moiety is known for bioactivity, making it a candidate for developing new therapeutic agents targeting neurological disorders, pain management, and other conditions.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific mechanical properties.

Mechanism of Action

The mechanism of action of N-[(piperidin-4-yl)methyl]cyclobutanamine in biological systems involves its interaction with molecular targets such as receptors and enzymes. The piperidine ring can mimic natural neurotransmitters, allowing the compound to bind to and modulate the activity of specific receptors in the nervous system. This interaction can influence signaling pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(piperidin-4-yl)methyl]cyclopentanamine: : Similar to N-[(piperidin-4-yl)methyl]cyclobutanamine but with a cyclopentane ring, this compound may exhibit different conformational properties and reactivity due to the larger ring size.

  • N-[(piperidin-4-yl)methyl]cyclohexanamine: : Featuring a cyclohexane ring, this compound is less strained compared to its cyclobutane counterpart, potentially leading to different chemical behavior and biological activity.

Uniqueness

This compound is unique due to the presence of the cyclobutane ring, which introduces significant ring strain and influences its reactivity and conformational dynamics. This makes it a valuable compound for studying the effects of ring strain on chemical and biological properties.

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-10(3-1)12-8-9-4-6-11-7-5-9/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQCFVFTXKLECG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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